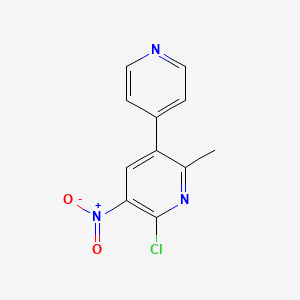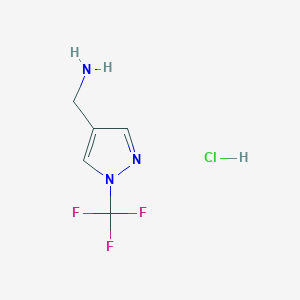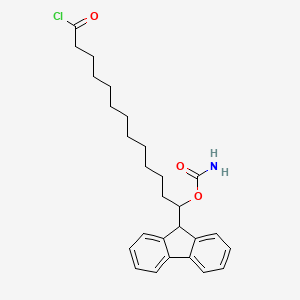
13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is a synthetic organic compound that features a fluorenyl group, a chloro substituent, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” typically involves multiple steps, including:
Formation of the Fluorenyl Intermediate: This might involve the reaction of fluorene with appropriate reagents to introduce functional groups.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbamate Group: This could involve the reaction of an amine with phosgene or a similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl group in the carbamate.
Substitution: The chloro group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe molecule.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorenyl group could play a role in binding interactions, while the carbamate group might be involved in covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenyl Carbamates: Compounds with similar fluorenyl and carbamate groups.
Chloro-substituted Compounds: Other compounds with chloro substituents that might have similar reactivity.
Uniqueness
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is unique due to its specific combination of functional groups, which could confer distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C27H34ClNO3 |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
[13-chloro-1-(9H-fluoren-9-yl)-13-oxotridecyl] carbamate |
InChI |
InChI=1S/C27H34ClNO3/c28-25(30)19-9-7-5-3-1-2-4-6-8-18-24(32-27(29)31)26-22-16-12-10-14-20(22)21-15-11-13-17-23(21)26/h10-17,24,26H,1-9,18-19H2,(H2,29,31) |
Clé InChI |
YJRHBUNNBHUGLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CCCCCCCCCCCC(=O)Cl)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



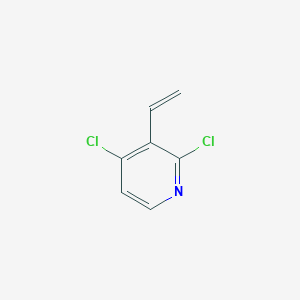
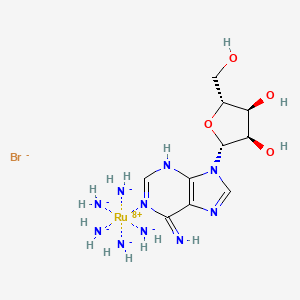



![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
